Perfluoro(2-methyl-3-oxahexanenitrile)
Overview
Description
Perfluoro(2-methyl-3-oxahexanenitrile): is a synthetic organofluorine compound characterized by its multiple fluorine atoms attached to an alkyl chain. It is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique chemical properties, including high thermal stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro(2-methyl-3-oxahexanenitrile) typically involves the fluorination of appropriate precursors under controlled conditions. The process may include the use of fluorinating agents such as elemental fluorine or other fluorine-containing compounds. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of Perfluoro(2-methyl-3-oxahexanenitrile) involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques and equipment ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Perfluoro(2-methyl-3-oxahexanenitrile) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often carried out under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may produce perfluorinated alcohols .
Scientific Research Applications
Chemistry: Perfluoro(2-methyl-3-oxahexanenitrile) is used as a reference standard in analytical chemistry for the detection and quantification of PFAS in environmental samples .
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is also investigated for its role in the development of new pharmaceuticals .
Industry: Industrially, Perfluoro(2-methyl-3-oxahexanenitrile) is used in the manufacture of high-performance materials, including coatings, lubricants, and fire-fighting foams. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of Perfluoro(2-methyl-3-oxahexanenitrile) involves its interaction with various molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), leading to changes in gene expression and cellular metabolism. This activation can result in various biological effects, including hepatotoxicity and alterations in lipid metabolism .
Comparison with Similar Compounds
- Perfluoro(2-methyl-3-oxahexanoic acid)
- Perfluoro(2-methyl-3-oxahexanoyl fluoride)
- Ammonium Perfluoro(2-methyl-3-oxahexanoate)
Comparison: Compared to these similar compounds, Perfluoro(2-methyl-3-oxahexanenitrile) is unique in its nitrile functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F11NO/c7-2(1-18,4(10,11)12)19-6(16,17)3(8,9)5(13,14)15 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSALILNGARMET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896497 | |
Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60308-66-9 | |
Record name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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